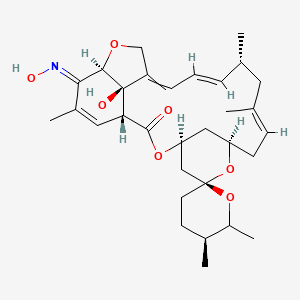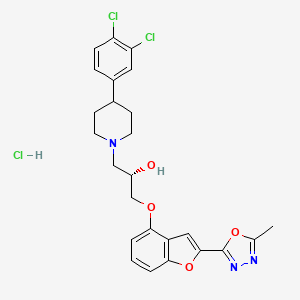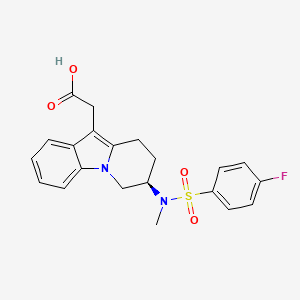
MK-7246
Vue d'ensemble
Description
Les antagonistes du CRTH2 sont une classe de composés qui inhibent la molécule homologue du récepteur chimioattractant exprimée sur les lymphocytes T auxiliaires de type 2. Ce récepteur est un récepteur couplé aux protéines G qui joue un rôle crucial dans la chimiotaxie des lymphocytes T auxiliaires de type 2, des éosinophiles et des basophiles, qui sont impliqués dans les réponses inflammatoires. Les antagonistes du CRTH2 sont principalement étudiés pour leur potentiel dans le traitement des maladies inflammatoires telles que l'asthme, la rhinite allergique et l'œsophagite à éosinophiles .
Mécanisme D'action
Target of Action
MK-7246, also known as X0LHZ71TLK, is a potent and selective antagonist of the Chemoattractant Receptor-Homologous Molecule Expressed on T-Helper Type 2 Cells (CRTH2) . CRTH2 is a G protein-coupled receptor that plays a significant role in modulating inflammatory responses in various conditions such as asthma, allergic rhinitis, and atopic dermatitis .
Mode of Action
This compound interacts with CRTH2 in a reversible manner . It exhibits high selectivity over all prostanoid receptors as well as 157 other receptors and enzymes . As a full antagonist, it blocks the action of endogenously expressed CRTH2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the inflammatory response pathway mediated by CRTH2 . By blocking CRTH2, this compound can modulate the inflammatory responses that are typically seen in conditions like asthma, allergic rhinitis, and atopic dermatitis .
Pharmacokinetics
This compound demonstrates good oral bioavailability and metabolic stability in various animal species . It has been found that genetic polymorphisms in UGT2B17, the major enzyme responsible for this compound metabolism, can dramatically affect the pharmacokinetics of this compound . Individuals with the UGT2B17*2/*2 genotype, who possess no UGT2B17 protein, had significantly greater mean dose-normalized values of area under the plasma concentration–time curve (AUC) and peak concentration of this compound .
Result of Action
The primary result of this compound’s action is the blockade of CRTH2 on eosinophils in monkeys and sheep . This blockade significantly reduces antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness in sheep . In addition, this compound has been radiolabeled for preclinical evaluation using cell lines, mice, rats, and human pancreatic cells .
Action Environment
The action of this compound can be influenced by genetic factors, specifically the presence of certain polymorphisms in the UGT2B17 gene . These genetic variations can lead to dramatic differences in the pharmacokinetics of this compound, affecting its bioavailability and metabolic stability
Analyse Biochimique
Biochemical Properties
MK-7246 has a high affinity for the human, monkey, dog, rat, and mouse CRTH2 . It interacts with CRTH2 in a reversible manner and exhibits high selectivity over all prostanoid receptors as well as 157 other receptors and enzymes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to yield ex vivo blockade of CRTH2 on eosinophils in monkeys and sheep . It also significantly blocks antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness in sheep .
Molecular Mechanism
This compound acts as a full antagonist on recombinant and endogenously expressed CRTH2 . It selectively binds to GPR44 with high affinity and good pharmacokinetic properties .
Temporal Effects in Laboratory Settings
This compound has demonstrated excellent metabolic stability and a fast clearance profile from blood and tissues . This makes it a promising radioactive probe for GPR44-directed PET imaging .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in a pig model and in vitro cell lines . The compound demonstrated mainly hepatobiliary excretion with a clearly defined pancreas, no spillover from adjacent tissues .
Metabolic Pathways
This compound demonstrates good oral bioavailability and metabolic stability in various animal species
Transport and Distribution
It has been shown to exhibit a fast clearance profile from blood and tissues .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse des antagonistes du CRTH2 implique généralement plusieurs étapes, y compris la formation d'intermédiaires clés et des réactions de couplage finales. Par exemple, la synthèse d'un antagoniste du CRTH2 spécifique pourrait commencer par la préparation d'un noyau benzénique substitué, suivie d'une série de réactions pour introduire des groupes fonctionnels tels que les amines, les acides carboxyliques ou les sulfonamides. Les conditions de réaction font souvent appel à l'utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir des rendements et une pureté élevés .
Méthodes de production industrielle : La production industrielle des antagonistes du CRTH2 implique la mise à l'échelle des voies de synthèse développées en laboratoire. Cela inclut l'optimisation des conditions de réaction pour la production à grande échelle, la garantie de la disponibilité des matières premières et la mise en œuvre de techniques de purification telles que la cristallisation ou la chromatographie pour obtenir le produit final avec la pureté et la qualité souhaitées .
Analyse Des Réactions Chimiques
Types de réactions : Les antagonistes du CRTH2 subissent diverses réactions chimiques, notamment :
Oxydation : Introduction de groupes fonctionnels contenant de l'oxygène.
Réduction : Élimination de l'oxygène ou addition d'hydrogène.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l'hydrure de lithium aluminium ou le gaz hydrogène avec un catalyseur au palladium.
Substitution : Réactifs tels que les halogénoalcanes ou les chlorures de sulfonyle dans des conditions basiques ou acides.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques introduits ou modifiés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de la recherche scientifique
Les antagonistes du CRTH2 ont un large éventail d'applications de recherche scientifique :
Chimie : Utilisés comme outils pour étudier le rôle du CRTH2 dans diverses voies et réactions chimiques.
Biologie : Étudiés pour leurs effets sur la chimiotaxie des cellules immunitaires et les réponses inflammatoires.
Médecine : Explorés comme traitements potentiels pour les maladies inflammatoires telles que l'asthme, la rhinite allergique et l'œsophagite à éosinophiles
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et outils de diagnostic.
5. Mécanisme d'action
Les antagonistes du CRTH2 exercent leurs effets en se liant à la molécule homologue du récepteur chimioattractant exprimée sur les lymphocytes T auxiliaires de type 2, bloquant ainsi l'interaction du récepteur avec son ligand naturel, la prostaglandine D2. Cette inhibition empêche l'activation et la chimiotaxie des lymphocytes T auxiliaires de type 2, des éosinophiles et des basophiles, réduisant ainsi l'inflammation et les symptômes associés .
Composés similaires :
Fevipiprant : Un autre antagoniste du CRTH2 étudié pour le traitement de l'asthme.
Timapiprant : Étudié pour son potentiel à améliorer la fonction pulmonaire et à réduire les exacerbations de l'asthme.
Unicité : Les antagonistes du CRTH2 sont uniques par leur ciblage spécifique de la molécule homologue du récepteur chimioattractant exprimée sur les lymphocytes T auxiliaires de type 2, qui joue un rôle essentiel dans l'inflammation de type 2. Cette spécificité en fait des candidats prometteurs pour le traitement des maladies caractérisées par une inflammation médiée par les lymphocytes T auxiliaires de type 2 .
Applications De Recherche Scientifique
CRTH2 antagonists have a wide range of scientific research applications:
Chemistry: Used as tools to study the role of CRTH2 in various chemical pathways and reactions.
Biology: Investigated for their effects on immune cell chemotaxis and inflammatory responses.
Medicine: Explored as potential treatments for inflammatory diseases such as asthma, allergic rhinitis, and eosinophilic esophagitis
Industry: Potential applications in the development of new therapeutic agents and diagnostic tools.
Comparaison Avec Des Composés Similaires
Fevipiprant: Another CRTH2 antagonist investigated for asthma treatment.
Timapiprant: Studied for its potential to improve lung function and reduce asthma exacerbations.
Uniqueness: CRTH2 antagonists are unique in their specific targeting of the chemoattractant receptor-homologous molecule expressed on type 2 helper T cells, which plays a critical role in type 2 inflammation. This specificity makes them promising candidates for treating diseases characterized by type 2 helper T cell-mediated inflammation .
Propriétés
IUPAC Name |
2-[(7R)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-21(25)26)17-4-2-3-5-19(17)24(20)13-15/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCAGRAKUAAYDY-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218918-62-7 | |
| Record name | MK-7246 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218918627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-7246 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MK-7246 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0LHZ71TLK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



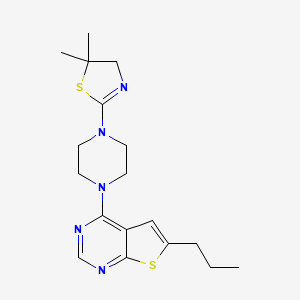
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)
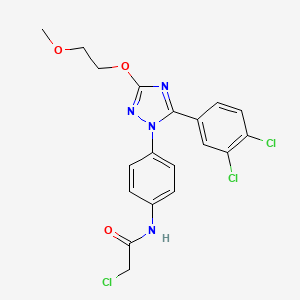


![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B609027.png)
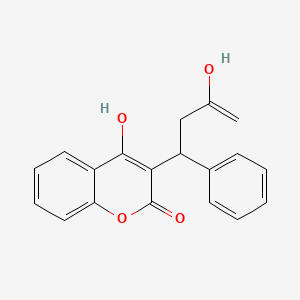
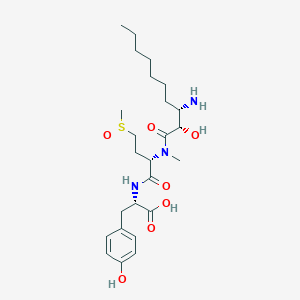
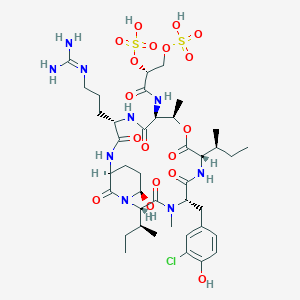
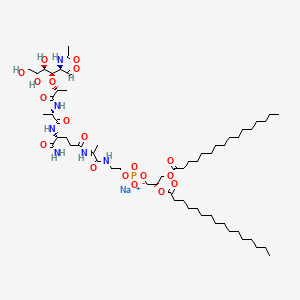
![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)
